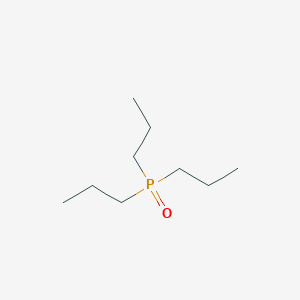
3-Phenyl-5-phenoxymethyl-2-oxazolidinone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-Phenyl-5-phenoxymethyl-2-oxazolidinone involves key reactions that highlight its complex formation process. Notably, its synthesis and X-ray crystallographic investigation reveal its structured formation through specific chemical interactions (Gridunova et al., 1986).
Molecular Structure Analysis
The molecular structure of this compound has been detailed through crystallographic studies, showcasing a less strained conformation which is significant for its chemical behavior and reactions (Gridunova et al., 1986).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including transformations and interactions that highlight its reactivity and utility in synthetic chemistry. The thermodynamic properties of this compound have been studied, providing insights into its stability and reactivity under different conditions (Bykova et al., 1987).
Physical Properties Analysis
The physical properties of this compound, including its thermodynamic characteristics, have been thoroughly investigated. These studies offer a comprehensive understanding of its behavior in various conditions, crucial for its application in different chemical processes (Bykova et al., 1987).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Molecular Structure :
- It is a product of the interaction of phenylisocyanate with phenylglycidyl ether, exhibiting a less strained conformation than related molecules (Gridunova et al., 1986).
- The reaction of phenyl isocyanate with 2,3-(epoxypropyl) phenyl ether results in 3-Phenyl-5-phenoxymethyl-2-oxazolidinone, regardless of the catalyst used (Braun & Weinert, 1976).
Thermodynamic Properties :
- Studies have examined the temperature dependence of the heat capacity of this compound, determining its thermodynamic functions and parameters of formation (Bykova et al., 1987).
Pharmacological Research :
- Research on oxazolidinones, a class of antimicrobial agents, includes studies on analogs of this compound for their antibacterial activities against various pathogens (Zurenko et al., 1996).
- It has been involved in studies for the synthesis of nonproteinogenic amino acids, contributing to the field of medicinal chemistry (Wee & Mcleod, 2003).
Antibacterial Agents and Safety Profiles :
- Famoxadone, a new agricultural fungicide, is derived from a class of oxazolidinone fungicides which includes this compound (Sternberg et al., 2001).
- Studies have focused on creating new oxazolidinone compounds with improved safety profiles and antibacterial activity (Reck et al., 2007).
Analytical and Material Science Applications :
- Its thermal behavior and characteristics have been examined, indicating its stability and potential applications in material science (Shimasaki et al., 1990).
Eigenschaften
IUPAC Name |
5-(phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-16-17(13-7-3-1-4-8-13)11-15(20-16)12-19-14-9-5-2-6-10-14/h1-10,15H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCILYMEQCWTGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=CC=C2)COC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00924212 | |
| Record name | 5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1226-26-2 | |
| Record name | 5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1226-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenyl-5-phenoxymethyl-2-oxazolidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001226262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate](/img/structure/B73958.png)











![cis-7-Azabicyclo[3.3.0]octane](/img/structure/B73980.png)
